molecular formula C17H12Br2N2O2S B3206396 N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040668-40-3

N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B3206396
CAS No.: 1040668-40-3
M. Wt: 468.2 g/mol
InChI Key: WHISZPDBJBVVHZ-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group and an acetamide moiety linked to a 2-bromophenyl ring via a sulfanyl bridge. Its structural uniqueness lies in the dual bromine substitution on aromatic rings, which enhances electronic effects and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N2O2S/c18-12-5-3-4-11(8-12)15-9-20-17(23-15)24-10-16(22)21-14-7-2-1-6-13(14)19/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHISZPDBJBVVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound features a unique combination of a bromophenyl group, an oxazole ring, and a sulfanyl-acetamide linkage, which contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Br2N2O1S\text{C}_{15}\text{H}_{14}\text{Br}_2\text{N}_2\text{O}_1\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring and bromophenyl groups are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The sulfanyl group may enhance the compound's reactivity and binding affinity, potentially leading to inhibition of certain enzymatic pathways.

Antimicrobial Activity

A study investigating the antibacterial properties of various acetamide derivatives found that compounds similar to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains, indicating varying degrees of effectiveness:

CompoundBacterial StrainMIC (µM)
Example 1Salmonella typhi10.63
Example 2Escherichia coli10.31
Example 3Staphylococcus aureus11.77

These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action against specific pathogens .

Enzymatic Inhibition

Research has also focused on the inhibitory effects of this compound on various enzymes. Preliminary data indicate that it may inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses and inflammation. The IC50 values for this inhibition were recorded, highlighting the compound's potential therapeutic applications in diseases characterized by oxidative stress .

Case Studies

Several case studies have demonstrated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study noted that derivatives similar to this compound showed significant inhibition against various bacterial strains, supporting its potential use in treating infections .
  • Enzyme Interaction : Another investigation into the interaction of oxazole derivatives with specific enzymes revealed that structural modifications could enhance binding affinity and inhibitory potency .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is structurally related to several acetamide derivatives with variations in substituents, heterocyclic cores, and biological activities. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity/Application Reference ID
N-(2-Bromophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₇H₁₃BrN₃O₂S 417.27 Oxadiazole core (vs. oxazole); 3-methylphenyl substitution Not explicitly reported
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide C₁₆H₁₁BrClN₃O₂S 424.70 4-Bromophenyl on oxadiazole; 3-chlorophenyl on acetamide Antimicrobial candidate
N-(2-Bromophenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₁₇BrN₄O₂S 481.37 Triazole core; hydroxyphenyl and phenyl substitutions Not reported
2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide C₂₅H₂₀BrN₂O₅S₂ 563.47 Sulfonyl group; methoxyphenyl substitution Potential enzyme inhibitor

Key Observations :

  • Heterocyclic Core : Replacement of the oxazole with oxadiazole (e.g., ) or triazole (e.g., ) alters electronic density and hydrogen-bonding capacity, impacting bioactivity.
  • Halogen Substitution : Bromine at the 3-position (target compound) vs. 4-position (e.g., ) affects steric and electronic interactions. Chlorine substitutions (e.g., ) may reduce metabolic stability compared to bromine.
Physicochemical Properties
  • Solubility : Bromine atoms increase hydrophobicity compared to methoxy or hydroxyl-substituted analogues (e.g., ).
  • Stability : Brominated aromatic systems resist oxidative degradation better than chlorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

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